molecular formula C11H7Cl2NO2S B2478024 (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate CAS No. 672949-82-5

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate

Cat. No. B2478024
CAS RN: 672949-82-5
M. Wt: 288.14
InChI Key: IYBHEWJORCKXQK-UHFFFAOYSA-N
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Description

“(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is attached to a methyl group, which is further attached to a benzoate group . The presence of the chloro groups and the benzoate ester could suggest potential reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the chloro groups, and the benzoate group. The thiazole ring is planar and aromatic . The chloro groups could potentially influence the reactivity and properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro groups could increase its density and boiling point compared to compounds without halogens. The benzoate group could influence its solubility, as esters are often soluble in organic solvents but not in water .

Scientific Research Applications

Applications in Antimicrobial and Antifungal Activities

Compounds containing thiazole structures, like (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate, have demonstrated significant antimicrobial and antifungal activities. For instance, derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown moderate to excellent activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and the H37Rv strain of Mycobacterium tuberculosis. Additionally, these compounds exhibited antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017).

Synthesis for Biological Activity

Another aspect of research focuses on the synthesis of novel compounds with thiazole structures to explore their potential biological activities. For example, a study synthesized 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds, expecting them to exhibit biological activity due to their unique structural characteristics (Párkányi & Schmidt, 2000).

Fungicidal and Antiviral Applications

Furthermore, certain thiazole derivatives have been prepared as potential fungicides, showing promising activity against agricultural diseases such as rice sheath blight caused by Rhizoctonia solani. The fungicidal activity of these compounds opens up new avenues for agricultural applications (Chen, Li, & Han, 2000). Additionally, the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides led to the discovery of compounds with notable antiviral activity, particularly against the tobacco mosaic virus (Chen et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing chloro groups can be hazardous and require careful handling . The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the diverse biological activities of thiazole derivatives , this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-7(2-4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBHEWJORCKXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate

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